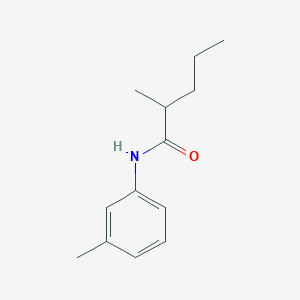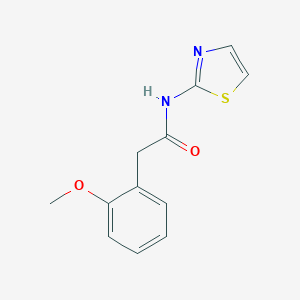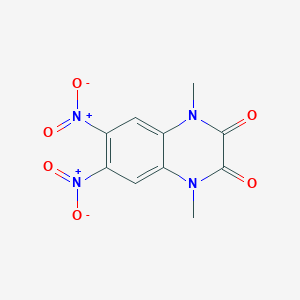
6,7,8-Trimethoxy-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trimethoxy-2-naphthaldehyde (TNA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TNA is a naphthalene derivative that is widely used in the synthesis of various organic compounds.
Mechanism of Action
6,7,8-Trimethoxy-2-naphthaldehyde inhibits PTP1B by binding to the active site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin receptor signaling pathway, leading to increased glucose uptake and improved insulin sensitivity.
Biochemical and Physiological Effects:
6,7,8-Trimethoxy-2-naphthaldehyde has been shown to have several biochemical and physiological effects. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 6,7,8-Trimethoxy-2-naphthaldehyde has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is a highly potent and selective inhibitor of PTP1B, which makes it an ideal compound for studying the role of PTP1B in various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde is also easy to synthesize, which makes it readily available for research purposes. However, 6,7,8-Trimethoxy-2-naphthaldehyde has some limitations for lab experiments. 6,7,8-Trimethoxy-2-naphthaldehyde is highly reactive and can undergo oxidation or reduction, which can lead to the formation of unwanted byproducts. 6,7,8-Trimethoxy-2-naphthaldehyde is also sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the research on 6,7,8-Trimethoxy-2-naphthaldehyde. One potential direction is to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of diabetes and obesity. Another potential direction is to investigate the anticancer properties of 6,7,8-Trimethoxy-2-naphthaldehyde and its mechanism of action. Furthermore, there is a need to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde that can be used for in vivo studies.
Conclusion:
In conclusion, 6,7,8-Trimethoxy-2-naphthaldehyde is a unique chemical compound that has gained significant attention in the field of scientific research due to its potent inhibitory activity against PTP1B. 6,7,8-Trimethoxy-2-naphthaldehyde has several advantages for lab experiments, including its high potency and selectivity. However, 6,7,8-Trimethoxy-2-naphthaldehyde also has some limitations, including its reactivity and sensitivity to light and air. Further research is needed to explore the therapeutic potential of 6,7,8-Trimethoxy-2-naphthaldehyde for the treatment of various diseases and to develop more stable derivatives of 6,7,8-Trimethoxy-2-naphthaldehyde for in vivo studies.
Synthesis Methods
6,7,8-Trimethoxy-2-naphthaldehyde can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-naphthol with trimethyl orthoformate in the presence of a Lewis acid catalyst. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate to obtain 6,7,8-Trimethoxy-2-naphthaldehyde in high yield.
Scientific Research Applications
6,7,8-Trimethoxy-2-naphthaldehyde has been extensively used in the field of scientific research due to its unique properties. 6,7,8-Trimethoxy-2-naphthaldehyde is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating various cellular processes. 6,7,8-Trimethoxy-2-naphthaldehyde has been shown to selectively inhibit PTP1B, which is a promising target for the treatment of diabetes and obesity.
properties
Product Name |
6,7,8-Trimethoxy-2-naphthaldehyde |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6,7,8-trimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O4/c1-16-12-7-10-5-4-9(8-15)6-11(10)13(17-2)14(12)18-3/h4-8H,1-3H3 |
InChI Key |
MUEBXOUWLXPUQN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
Canonical SMILES |
COC1=C(C(=C2C=C(C=CC2=C1)C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)

![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)


![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B270342.png)
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)


![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)


